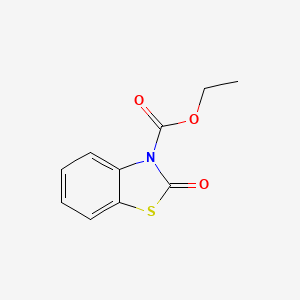

3(2H)-Benzothiazolecarboxylic acid, 2-oxo-, ethyl ester

Description

Chemical Structure and Synthesis 3(2H)-Benzothiazolecarboxylic acid, 2-oxo-, ethyl ester (CAS: Not explicitly listed; structurally synonymous with Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate) is a heterocyclic compound featuring a benzothiazole core fused with a ketone and an ester group. Its synthesis typically involves condensation reactions, such as the reaction of 2-aminobenzenethiol with diethyl oxalate under controlled conditions . X-ray diffraction studies confirm its planar structure, with the ester and ketone groups contributing to its reactivity .

Properties

CAS No. |

89780-76-7 |

|---|---|

Molecular Formula |

C10H9NO3S |

Molecular Weight |

223.25 g/mol |

IUPAC Name |

ethyl 2-oxo-1,3-benzothiazole-3-carboxylate |

InChI |

InChI=1S/C10H9NO3S/c1-2-14-9(12)11-7-5-3-4-6-8(7)15-10(11)13/h3-6H,2H2,1H3 |

InChI Key |

MZYIKOMBADGICC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1C2=CC=CC=C2SC1=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

The most widely documented method involves converting 3(2H)-benzothiazolecarboxylic acid to its corresponding acid chloride, followed by ethanolysis. Thionyl chloride (SOCl₂) serves as the chlorinating agent, facilitating the formation of the reactive intermediate. The acid chloride reacts with ethanol under anhydrous conditions to yield the target ester.

The reaction proceeds as:

Optimization and Yield

Key parameters include:

-

Temperature : Maintaining 20–120°C during SOCl₂ addition minimizes side reactions (e.g., sulfonation).

-

Solvent : Toluene or dichloromethane enhances solubility and facilitates HCl/SO₂ removal.

-

Stoichiometry : A 1:1.2 molar ratio of acid to SOCl₂ ensures complete conversion.

A patent-derived protocol achieved 98% yield by refluxing the acid with SOCl₂ at 100°C for 2 hours, followed by ethanol quenching and vacuum distillation.

Direct Cyclization of 2-Aminothiophenol Derivatives

Synthesis via Thiourea Intermediate

This method constructs the benzothiazole core de novo. Ethyl 2-chloroacetoacetate reacts with 2-aminothiophenol in the presence of a base (e.g., K₂CO₃), forming the benzothiazole ring through nucleophilic aromatic substitution and cyclodehydration.

Conditions and Scalability

-

Solvent : Dimethylformamide (DMF) or acetonitrile at 80–100°C.

Transesterification of Methyl Esters

Base-Catalyzed Ethanolysis

Methyl esters of benzothiazolecarboxylic acids undergo transesterification with ethanol using sodium ethoxide (NaOEt) as a catalyst. This method avoids acid chloride handling but requires anhydrous conditions.

Process Efficiency

-

Temperature : 60–70°C under reflux.

-

Yield : 78–84%, with unreacted methanol removed via distillation.

Comparative Analysis of Methods

Purification and Characterization

Chromatographic Techniques

Column chromatography (silica gel, hexane:ethyl acetate 3:1) removes unreacted starting materials. High-performance liquid chromatography (HPLC) confirms purity >99%.

Spectroscopic Data

Industrial-Scale Considerations

The acid chloride route is preferred for commercial production due to its single-step protocol and high yield. Pilot studies demonstrate feasibility at 100 kg/batch with 95% purity after distillation .

Chemical Reactions Analysis

Types of Reactions

3(2H)-Benzothiazolecarboxylic acid, 2-oxo-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditions: mild temperatures, typically 0-25°C.

Reduction: Lithium aluminum hydride; conditions: anhydrous solvents like ether, low temperatures (-10 to 0°C).

Substitution: Nucleophiles such as amines or thiols; conditions: solvents like ethanol or acetonitrile, room temperature to 50°C.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted benzothiazoles

Scientific Research Applications

3(2H)-Benzothiazolecarboxylic acid, 2-oxo-, ethyl ester has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzymes involved in disease pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3(2H)-Benzothiazolecarboxylic acid, 2-oxo-, ethyl ester exerts its effects involves interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The benzothiazole ring is known to interact with various proteins, affecting their function and leading to the observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Benzothiazole Derivatives

Ethyl 2-Benzothiazolecarboxylate

- Structure : Lacks the 2-oxo group but retains the benzothiazole core.

- Synthesis: Direct condensation of 2-aminobenzenethiol with diethyl oxalate .

- Applications : Intermediate in pharmaceuticals and agrochemicals.

- Key Difference : Absence of the ketone reduces electrophilic reactivity, limiting its antimicrobial potency compared to the 2-oxo derivative .

6-Hydroxybenzothiazole-2-carboxylic Acid Ethyl Ester

- Structure : Hydroxyl substituent at position 6 on the benzothiazole ring.

- Synthesis: Reaction of L-cysteine ethyl ester with 1,4-benzoquinone .

- Applications : Explored as a multitargeted ligand for neurodegenerative diseases.

- Key Difference : Hydroxyl group enhances solubility but may reduce metabolic stability .

Non-Benzothiazole Heterocycles

Ethyl 3-Coumarincarboxylate (2H-1-Benzopyran-3-carboxylic Acid, 2-Oxo-, Ethyl Ester)

- Structure : Benzopyran (coumarin) core with 2-oxo and ethyl ester groups.

- Molecular Weight : 218.21 g/mol .

- Applications : Fluorescent probes and anticoagulant agents.

- Key Difference : Oxygen atom in the pyran ring vs. sulfur in benzothiazole alters electronic properties and bioactivity. Coumarins exhibit lower antifungal activity but higher photostability .

Ethyl 2-Oxocyclohexanecarboxylate

- Structure : Cyclohexane ring with 2-oxo and ethyl ester groups.

- Molecular Weight : 170.21 g/mol; LogP: 1.08 (hydrophobic) .

- Applications : Industrial chemical intermediate.

- Key Difference : Aliphatic ring system reduces aromatic interactions, limiting biological applications but enhancing stability in synthetic reactions .

Cyclic Ketone Esters

Cyclopentanecarboxylic Acid, 2-Oxo-, Ethyl Ester

- Structure : Cyclopentane ring with 2-oxo and ester groups.

- CAS : 611-10-9 .

- Applications : Used in Michael addition reactions catalyzed by FeCl₃ .

- Key Difference : Smaller ring size increases ring strain, accelerating reactivity in organic synthesis compared to benzothiazole derivatives .

Cyclopentanecarboxylic Acid, 1-(2-Butenyl)-2-Oxo-, Ethyl Ester

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Core Structure | Molecular Weight (g/mol) | LogP | Key Functional Groups |

|---|---|---|---|---|

| 3(2H)-Benzothiazolecarboxylic acid, 2-oxo-, ethyl ester | Benzothiazole | 223.25 | ~1.5 | 2-oxo, ethyl ester |

| Ethyl 3-coumarincarboxylate | Benzopyran (coumarin) | 218.21 | ~2.0 | 2-oxo, ethyl ester |

| Ethyl 2-oxocyclohexanecarboxylate | Cyclohexane | 170.21 | 1.08 | 2-oxo, ethyl ester |

| 6-Hydroxybenzothiazole-2-carboxylic acid ethyl ester | Benzothiazole | 225.26 | ~0.8 | Hydroxyl, ethyl ester |

Biological Activity

3(2H)-Benzothiazolecarboxylic acid, 2-oxo-, ethyl ester (CAS No. 89780-76-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 219.25 g/mol. The structure includes a benzothiazole core, which is known for its pharmacological significance.

Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit notable antimicrobial properties. A study evaluated the in vitro antimicrobial activity of various benzothiazole derivatives, including ethyl esters. The minimum inhibitory concentration (MIC) values ranged from 250 µg/ml to 7.81 µg/ml against several pathogens, including Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | MIC (µg/ml) | Activity Against |

|---|---|---|

| Ethyl ester derivative | 250 - 7.81 | Gram-positive bacteria |

| Ethyl ester derivative | 500 - 15.63 | Gram-negative bacteria |

| Ethyl ester derivative | >1000 | Candida albicans |

Anticancer Properties

3(2H)-Benzothiazolecarboxylic acid derivatives have also been investigated for their anticancer potential. They have shown effectiveness as inhibitors of heat shock protein 90 (Hsp90), which plays a crucial role in cancer cell proliferation and survival . The compound's mechanism involves disrupting cancer cell signaling pathways.

Case Study: Hsp90 Inhibition

In vitro studies demonstrated that specific benzothiazole derivatives could inhibit Hsp90 activity, leading to apoptosis in cancer cells. The efficacy was measured using cell viability assays and Western blotting techniques to assess the expression of apoptosis markers.

The biological activity of this compound can be attributed to multiple mechanisms:

- Inhibition of Enzymes : Compounds have been shown to inhibit various enzymes such as lipoxygenase and cyclooxygenase, which are involved in inflammatory responses .

- Antioxidant Activity : Some derivatives exhibit antioxidant properties by scavenging free radicals, contributing to their protective effects against oxidative stress-related diseases .

Q & A

Q. What are the established synthesis methods for ethyl 2-oxo-3(2H)-benzothiazolecarboxylate?

The compound can be synthesized via condensation of 2-aminobenzenethiol with diethyl oxalate , as described in foundational literature . This method avoids multi-step derivatization of pre-formed benzothiazolecarboxylic acids, offering a direct route from commercially available precursors. Key steps include:

- Reaction conditions : Stirring equimolar reactants under inert atmosphere (e.g., nitrogen) at reflux temperatures (80–100°C) for 6–12 hours.

- Workup : Isolation via aqueous extraction and purification by recrystallization (e.g., using ethanol/water mixtures).

- Yield optimization : Initial yields range from 60–75%, with purity confirmed by melting point analysis and TLC.

Q. How is ethyl 2-oxo-3(2H)-benzothiazolecarboxylate characterized structurally?

Structural confirmation relies on spectroscopic and crystallographic techniques :

- NMR : H and C NMR identify key resonances (e.g., ester carbonyl at ~165–170 ppm, benzothiazole ring protons at 7.0–8.5 ppm) .

- X-ray diffraction : Single-crystal analysis reveals planarity of the benzothiazole ring and dihedral angles between the ester and heterocyclic moieties, critical for understanding reactivity .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 237 [M]) confirm the molecular formula (CHNOS).

Advanced Research Questions

Q. How can the condensation synthesis be optimized for higher yield and scalability?

Advanced optimization strategies include:

- Catalytic additives : Introducing Lewis acids (e.g., FeCl) to accelerate imine formation, as demonstrated in analogous heterocyclic syntheses .

- Solvent systems : Replacing traditional ethanol with polar aprotic solvents (e.g., DMF) to enhance reaction rates, though this may require post-reaction purification adjustments.

- Scale-up considerations : Batch vs. continuous flow reactors, with in-line monitoring (e.g., FTIR) to track intermediate formation .

Q. What biological activities have been reported for this compound, and how do structural modifications influence efficacy?

Q. How can contradictions in reported biological data be resolved?

Discrepancies in MIC values or toxicity profiles may arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines) for broth microdilution and cytotoxicity testing (e.g., MTT assays).

- Purity considerations : Impurities from synthesis (e.g., unreacted diethyl oxalate) can skew results. Use HPLC (>98% purity) for biological studies .

- Mechanistic studies : Employ transcriptomics or proteomics to identify target pathways (e.g., membrane disruption vs. enzyme inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.